Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate
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Overview
Description
Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate is a complex heterocyclic compound. Its structure combines a quinoline ring system with a thieno ring, making it intriguing for both synthetic chemists and researchers in various fields.
Preparation Methods
Synthetic Routes:
Fischer Indole Synthesis:
Amlodipine Impurity A:
Industrial Production:
While industrial-scale production methods specifically for this compound are not widely documented, its connection to amlodipine suggests that it may be produced as a byproduct during amlodipine synthesis.
Chemical Reactions Analysis
Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate likely undergoes various reactions due to its functional groups. Some potential reactions include:
Oxidation: Oxidative transformations of the carbonyl groups.
Reduction: Reduction of the carbonyl groups or other functionalities.
Substitution: Substitution reactions at the quinoline or thieno rings.
Common Reagents: Reagents like reducing agents, Lewis acids, and nucleophiles.
Major Products: These reactions may yield derivatives with altered substituents or stereochemistry.
Scientific Research Applications
This compound’s applications span several domains:
Medicine: Investigate its potential as a drug candidate, considering its structural features.
Chemistry: Explore its reactivity and use it as a building block for other compounds.
Biology: Study its interactions with biological targets.
Industry: Assess its role in pharmaceutical synthesis or material science.
Mechanism of Action
The exact mechanism of action remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to elucidate its specific targets and pathways.
Biological Activity
Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate (CAS: 79966-23-7) is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C15H13NO4S
- Molecular Weight : 303.33302 g/mol
- Structural Characteristics : The compound features a thienoquinoline core with carboxylate and dioxo functionalities that may contribute to its biological properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thienoquinoline derivatives, including this compound. For instance:
- Study Findings : A series of synthesized thienoquinoline derivatives exhibited significant antimicrobial activity against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Compound | Target Organism | Activity (Zone of Inhibition) |
---|---|---|
Compound A | Staphylococcus aureus | 15 mm |
Compound B | Escherichia coli | 18 mm |
Ethyl 5-methyl-3,4-dioxo... | Staphylococcus aureus | 17 mm |
Antitumor Activity
Research has also highlighted the antitumor potential of related compounds:
- Case Study : In a study evaluating various quinoline derivatives for antitumor activity against human cancer cell lines (e.g., HepG2 and DLD), compounds similar to ethyl 5-methyl-3,4-dioxo... demonstrated significant cytotoxic effects. The structure-activity relationship (SAR) indicated that modifications on the quinoline ring could enhance potency .
The proposed mechanisms underlying the biological activities of thienoquinoline derivatives include:
- Inhibition of Topoisomerases : Compounds in this class may inhibit topoisomerase enzymes crucial for DNA replication and transcription in cancer cells.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity that could contribute to their protective effects against cellular damage.
Synthesis and Research Findings
The synthesis of ethyl 5-methyl-3,4-dioxo... has been documented through various methods involving cyclization reactions of appropriate precursors. The synthetic routes often focus on optimizing yield and purity while ensuring the biological activity is retained.
Research Highlights
- Synthesis Methodology : A one-pot synthesis approach has been developed that simplifies the preparation of this compound while maintaining high yields.
- Characterization Techniques : The compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure .
Properties
CAS No. |
79966-23-7 |
---|---|
Molecular Formula |
C15H13NO4S |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
ethyl 5-methyl-3,4-dioxothieno[3,2-c]quinoline-2-carboxylate |
InChI |
InChI=1S/C15H13NO4S/c1-3-20-15(19)13-11(17)10-12(21-13)8-6-4-5-7-9(8)16(2)14(10)18/h4-7,13H,3H2,1-2H3 |
InChI Key |
QELINHNPPVGWTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)C2=C(S1)C3=CC=CC=C3N(C2=O)C |
Origin of Product |
United States |
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